molecular formula C10H20 B011558 2-Methyl-3-ethyl-2-heptene CAS No. 19780-61-1

2-Methyl-3-ethyl-2-heptene

Cat. No. B011558
CAS RN: 19780-61-1
M. Wt: 140.27 g/mol
InChI Key: JCVDGJIYXBDDCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-ethyl-2-heptene, also known as isoprene, is a volatile organic compound that is commonly found in many biological and environmental systems. It is a highly reactive molecule that is involved in a variety of chemical reactions, including polymerization, oxidation, and combustion.

Mechanism Of Action

The mechanism of action of 2-Methyl-3-ethyl-2-heptene is not well understood, but it is believed to be involved in a variety of chemical reactions, including the formation of reactive oxygen species and the production of free radicals. These reactions can lead to oxidative stress and damage to cellular components, including lipids, proteins, and DNA.

Biochemical And Physiological Effects

2-Methyl-3-ethyl-2-heptene has been shown to have a variety of biochemical and physiological effects, including its ability to induce oxidative stress and inflammation. It has also been shown to have cytotoxic and mutagenic effects on cells, and may be involved in the development of cancer and other diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Methyl-3-ethyl-2-heptene in lab experiments include its high reactivity and versatility, which make it a useful tool for studying a variety of chemical and biological processes. However, its volatility and potential toxicity can also make it difficult to work with, and proper safety precautions must be taken when handling it.

Future Directions

There are many future directions for research on 2-Methyl-3-ethyl-2-heptene, including its use as a biomarker for environmental pollution, its potential role in the development of cancer and other diseases, and its use as a building block for the synthesis of new organic compounds. Further studies are also needed to better understand its mechanism of action and its effects on cellular components.

Synthesis Methods

2-Methyl-3-ethyl-2-heptene can be synthesized through several methods, including the dehydration of 3-methyl-2-pentanol, the dehydrogenation of isopentane, and the pyrolysis of 2-Methyl-3-ethyl-2-heptene rubber. The most common method of synthesis is through the pyrolysis of 2-Methyl-3-ethyl-2-heptene rubber, which involves heating the rubber to high temperatures in the absence of oxygen to produce 2-Methyl-3-ethyl-2-heptene gas.

Scientific Research Applications

2-Methyl-3-ethyl-2-heptene has a wide range of scientific research applications, including its use as a monomer in the production of synthetic rubber, as a solvent in the extraction of natural products, and as a building block for the synthesis of various organic compounds. It is also used as a biomarker for the detection of environmental pollution and as a model compound for the study of atmospheric chemistry.

properties

CAS RN

19780-61-1

Product Name

2-Methyl-3-ethyl-2-heptene

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

IUPAC Name

3-ethyl-2-methylhept-2-ene

InChI

InChI=1S/C10H20/c1-5-7-8-10(6-2)9(3)4/h5-8H2,1-4H3

InChI Key

JCVDGJIYXBDDCK-UHFFFAOYSA-N

SMILES

CCCCC(=C(C)C)CC

Canonical SMILES

CCCCC(=C(C)C)CC

Other CAS RN

19780-61-1

Origin of Product

United States

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